2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

Molecular Architecture and Bonding Characteristics

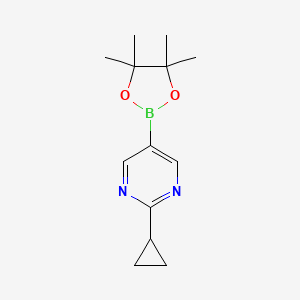

The molecular architecture of 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exhibits a complex three-dimensional structure incorporating multiple functional units. The compound possesses a molecular weight of 246.11 grams per mole and demonstrates characteristic bonding patterns typical of boronic ester derivatives. The central pyrimidine ring system serves as the primary structural framework, with nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic heterocycle.

The boronic ester functionality represents a critical structural feature, where the boron atom adopts a trigonal planar geometry when in the sp² hybridization state. Boronic acids and their esters are trivalent organoboron compounds with the general formula RB(OH)₂ for the free acid form, while the pinacol ester derivative creates a cyclic five-membered dioxaborolane ring. In this compound, the boron atom is incorporated into a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which forms a stable five-membered ring structure with two oxygen atoms. The dioxaborolane unit of boronic ester derivatives is characteristically nearly planar, as observed in similar compounds through X-ray crystallographic analysis.

The cyclopropyl substituent at the 2-position of the pyrimidine ring introduces significant steric and electronic effects. Cyclopropyl groups are known for their unique bonding characteristics, featuring high s-character in their carbon-carbon bonds due to the strained three-membered ring geometry. This structural feature can influence the overall conformation and reactivity of the molecule. The bond lengths within boronic ester systems typically exhibit B-C distances in the range of 1.57 to 1.59 Ångströms, while B-O bond lengths fall within 1.35 to 1.47 Ångströms, depending on the specific structural environment and hybridization state of the boron center.

Properties

IUPAC Name |

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(16-8-10)9-5-6-9/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGWUOHIWJBHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671662 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375301-91-9 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375301-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BN2O2

- Molecular Weight : 239.11 g/mol

- CAS Number : 45787283

- Structural Characteristics : The compound features a pyrimidine core substituted with a cyclopropyl group and a dioxaborolane moiety, which may influence its biological interactions.

Antiparasitic Activity

Research indicates that compounds similar to 2-cyclopropyl derivatives exhibit significant antiparasitic properties. For instance, studies on related dihydroquinazolinone derivatives targeting PfATP4 have shown promising results in inhibiting malaria parasites. The incorporation of cyclopropyl groups has been linked to enhanced activity against Plasmodium falciparum, suggesting that structural modifications can optimize efficacy against malaria .

Enzyme Inhibition

The compound's dioxaborolane moiety is known for its ability to act as a boron-based electrophile, which can interact with various biological targets. Specifically, boron-containing compounds have been studied for their ability to inhibit enzymes involved in cancer progression and metabolic pathways. The mechanism often involves the formation of covalent bonds with active site residues of target enzymes .

Case Studies

- Antimalarial Efficacy : A study demonstrated that analogs with cyclopropyl substitutions showed lower EC50 values (effective concentration for 50% inhibition) against PfATP4 compared to their non-cyclopropyl counterparts. This highlights the importance of the cyclopropyl group in enhancing biological activity .

- Metabolic Stability : Investigations into the metabolic stability of related compounds revealed that the inclusion of polar functional groups alongside cyclopropyl moieties could improve solubility and stability in human liver microsomes. For example, derivatives with methoxy or trifluoromethyl groups exhibited varied metabolic profiles, indicating that careful structural design can enhance pharmacokinetic properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 239.11 g/mol |

| CAS Number | 45787283 |

| Antimalarial EC50 | <0.01 μM (for optimized analogs) |

| Human Liver Microsome CLint | 70 μL/min/mg (for selected analogs) |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an intermediate in the synthesis of pharmaceuticals. It exhibits potential as a building block for the development of inhibitors targeting specific biological pathways.

Case Study: FLAP Inhibitors

In one notable study, 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine was utilized in the synthesis of inhibitors for 5-lipoxygenase activating protein (FLAP). These inhibitors are valuable in treating inflammatory diseases and conditions related to leukotriene signaling pathways .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron-containing moiety allows for various reactions such as Suzuki coupling and cyclopropylation.

Example Reaction: Cyclopropylation

As a cyclopropylating agent, it has been used in reactions involving thiophenol to yield cyclopropyl derivatives efficiently. This reaction is catalyzed by copper(II) acetate and demonstrates the compound's utility in creating complex organic molecules .

Materials Science

Recent advancements have highlighted the application of this compound in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as a dopant or intermediate in OLED fabrication.

Research Findings: OLED Performance

Studies have shown that incorporating this compound into OLED materials can enhance device efficiency and stability due to its favorable charge transport characteristics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for FLAP inhibitors | Effective against inflammatory pathways |

| Organic Synthesis | Cyclopropylation reactions | High yield with thiophenol using copper(II) acetate |

| Materials Science | OLED fabrication | Improved efficiency and stability in devices |

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1375301-91-9

- Molecular Formula : C₁₃H₁₈BN₃O₂ (deduced from structural analysis)

- Molecular Weight : ~245.13 g/mol

- Structure : A pyrimidine core substituted at position 2 with a cyclopropyl group and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) .

Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl compounds, critical in pharmaceutical and materials chemistry .

Structural and Functional Group Variations

Table 1: Key Structural and Commercial Attributes of Analogs

Reactivity in Cross-Coupling Reactions

- Target Compound : Cyclopropyl’s electron-withdrawing nature polarizes the boron-carbon bond, accelerating transmetallation in Suzuki reactions. However, its bulkiness may slow reaction rates compared to smaller substituents like methyl .

- Methyl-Substituted Analog (CAS 1052686-67-5) : Lower steric hindrance enables faster coupling but risks undesired side reactions (e.g., protodeboronation) .

- Pyridine Analog (CAS 893567-09-4) : The pyridine core’s reduced electron deficiency compared to pyrimidine may lower reactivity with electron-rich aryl halides .

Commercial Availability

- The target compound is priced higher (USD 169/g) than simpler analogs like 2-(3,6-dihydro-2H-thiopyran-4-yl)-dioxaborolane (USD 20/g), reflecting its specialized applications .

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most common and effective method for preparing 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is the palladium-catalyzed Miyaura borylation of a halogenated cyclopropylpyrimidine precursor. This reaction introduces the boronate ester group at the 5-position of the pyrimidine ring.

- Starting Materials: 2-cyclopropyl-5-halopyrimidine (typically bromide or chloride)

- Borylating Agent: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation

- Temperature: Moderate heating, typically 80–100 °C

- Reaction Time: Several hours (e.g., overnight)

This method provides good yields and high regioselectivity, enabling installation of the boronate ester without affecting the cyclopropyl substituent at the 2-position.

Stepwise Synthesis of the Pyrimidine Core

Prior to borylation, the pyrimidine core bearing the cyclopropyl group at the 2-position is synthesized, often via:

- Condensation reactions between appropriate amidines and β-dicarbonyl compounds or equivalents.

- Nucleophilic substitution or Buchwald-Hartwig amination to introduce the cyclopropylamine moiety at the 2-position of the pyrimidine ring.

Following this, the halogen at the 5-position is introduced (e.g., via selective halogenation) to serve as a handle for the borylation step.

Industrial-Scale Preparation

For large-scale production, the synthetic route mirrors the laboratory method but incorporates process intensification techniques:

- Continuous Flow Reactors: Used to improve reaction control, heat transfer, and scalability.

- Purification: Crystallization and chromatographic techniques ensure high purity of the final product.

- Solvent and Catalyst Recycling: Implemented to reduce cost and environmental impact.

The industrial process maintains an inert atmosphere and carefully controls temperature and reagent stoichiometry to maximize yield and minimize impurities.

Reaction Analysis and Mechanistic Insights

Reaction Types

- Borylation: Pd(0) species catalyze oxidative addition of the pyrimidine halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

- Substitution: Introduction of the cyclopropyl group involves nucleophilic substitution or amination on the pyrimidine ring.

- Purification: Typically involves aqueous workup, extraction, and chromatographic separation.

Reaction Conditions Impact

- The choice of base influences the reaction rate and yield; potassium carbonate is commonly preferred.

- Solvent polarity affects solubility of reactants and catalyst stability.

- Inert atmosphere is critical to prevent catalyst poisoning and oxidation of sensitive boronate esters.

Preparation Data Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Pyrimidine core synthesis | Condensation of amidine with β-dicarbonyl compound | Cyclopropyl-substituted pyrimidine intermediate |

| 2 | Halogenation | Selective bromination or chlorination at 5-position | 2-Cyclopropyl-5-halopyrimidine |

| 3 | Miyaura borylation | Pd catalyst, B2pin2, K2CO3, DMF, inert atmosphere, 80–100 °C, overnight | 2-Cyclopropyl-5-(pinacol boronate)pyrimidine; yields typically 60–85% |

Solubility and Stock Solution Preparation

For handling and formulation, stock solutions of this compound are prepared in solvents such as DMSO. Example preparation volumes for various concentrations are tabulated below:

| Amount of Compound | 1 mM Stock Solution (mL) | 5 mM Stock Solution (mL) | 10 mM Stock Solution (mL) |

|---|---|---|---|

| 1 mg | 4.0632 | 0.8126 | 0.4063 |

| 5 mg | 20.3161 | 4.0632 | 2.0316 |

| 10 mg | 40.6322 | 8.1264 | 4.0632 |

Preparation involves dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water, ensuring clarity at each step.

Summary of Research Findings

- The palladium-catalyzed Miyaura borylation remains the gold standard for preparing this compound with high regioselectivity and yield.

- Reaction optimization focuses on catalyst choice, base, solvent, and temperature to balance efficiency and purity.

- Industrial processes adopt continuous flow technology and advanced purification methods to scale production.

- The compound's stability requires inert atmosphere handling and storage at low temperatures under nitrogen or argon.

Q & A

Basic: What are the common synthetic routes for preparing 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A standard protocol involves:

- Step 1: Bromination of the pyrimidine core at the 5-position using NBS (N-bromosuccinimide) under controlled conditions.

- Step 2: Introduction of the cyclopropyl group via palladium-catalyzed coupling (e.g., using cyclopropylboronic acid).

- Step 3: Boronation at the 5-position using bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) achieve >98% purity .

Key Data:

| Parameter | Typical Value | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Catalyst Loading | 1–5 mol% Pd | |

| Yield | 65–85% |

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm; boronic ester at δ 1.3 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (ACN/water mobile phase) verify purity (>98%) .

- Mass Spectrometry (LC-MS): ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 289.2) .

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can statistical experimental design optimize the synthesis of this compound?

Methodological Answer:

Statistical methods like factorial design (e.g., 2³ designs) reduce trial-and-error experimentation. Key factors include:

- Variables: Catalyst loading, temperature, solvent polarity.

- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 3 mol% Pd, 90°C, THF solvent) for maximizing yield .

- Contradiction Resolution: Conflicting data on catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) are resolved by ANOVA analysis, prioritizing PdCl₂ for higher reproducibility .

Example Optimization Table:

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Catalyst (mol% Pd) | 1 | 5 | 3 |

| Temperature (°C) | 80 | 100 | 90 |

| Solvent | DMF | THF | THF |

Advanced: What strategies integrate computational chemistry in designing reactions involving this boronic ester?

Methodological Answer:

- Reaction Pathway Prediction: Density Functional Theory (DFT) calculates transition states and intermediates for Suzuki coupling, identifying rate-limiting steps (e.g., oxidative addition of Pd to C-Br bond) .

- Machine Learning (ML): Trained on reaction databases (e.g., Reaxys), ML models predict optimal ligand systems (e.g., SPhos vs. XPhos) for sterically hindered substrates .

- Solvent Screening: COSMO-RS simulations rank solvents by solvation free energy, favoring THF over DMF for this compound’s solubility .

Computational Workflow:

Quantum chemical calculations (Gaussian 16) → 2. Transition state analysis → 3. Experimental validation .

Advanced: How to address discrepancies in catalytic efficiency data across different studies?

Methodological Answer:

- Controlled Replication: Standardize substrate ratios (e.g., 1:1.2 boronic ester:aryl halide) and degassing protocols to minimize variability .

- In-situ Monitoring: ReactIR tracks reaction progress, identifying side reactions (e.g., protodeboronation) that reduce yield .

- Meta-Analysis: Compare datasets using cheminformatics tools (e.g., KNIME) to isolate outliers (e.g., low yields attributed to moisture-sensitive intermediates) .

Safety Note:

- Handling: Use inert atmosphere (N₂/Ar) gloves for moisture-sensitive boronic esters .

- Waste Disposal: Quench residual Pd with Chelex resin before aqueous disposal .

Advanced: What are the challenges in scaling up this compound’s synthesis for multigram batches?

Methodological Answer:

- Heat Management: Exothermic Pd-mediated steps require jacketed reactors with precise temperature control (ΔT < 5°C) .

- Mass Transfer: Stirring speed (>500 rpm) ensures homogeneity in biphasic Suzuki reactions .

- Purification: Switch from column chromatography to recrystallization (methanol/water) for cost-effective scale-up .

Scale-Up Data:

| Parameter | Lab Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 75% | 68% |

| Purity | 98% | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.